molecular formula C13H16FNO3 B12076361 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid

Katalognummer: B12076361
Molekulargewicht: 253.27 g/mol
InChI-Schlüssel: VLIIXWTXQSPTFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 3-position and a 4-methoxypiperidin-1-yl group at the 4-position of the benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound as starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid is unique due to the presence of both the fluorine atom and the methoxypiperidinyl group, which confer specific chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall behavior in various applications .

Eigenschaften

Molekularformel

C13H16FNO3

Molekulargewicht

253.27 g/mol

IUPAC-Name

3-fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid

InChI

InChI=1S/C13H16FNO3/c1-18-10-4-6-15(7-5-10)12-3-2-9(13(16)17)8-11(12)14/h2-3,8,10H,4-7H2,1H3,(H,16,17)

InChI-Schlüssel

VLIIXWTXQSPTFH-UHFFFAOYSA-N

Kanonische SMILES

COC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.